Cas no 69619-21-2 (ethyl 5-{(tert-butoxy)carbonylamino}-3-oxopentanoate)

Ethyl 5-{(tert-butoxy)carbonylamino}-3-oxopentanoate is a versatile intermediate in organic synthesis, particularly valuable for its bifunctional reactivity. The tert-butoxycarbonyl (Boc) group provides amine protection, enabling selective transformations, while the β-keto ester moiety offers reactivity for condensation or reduction reactions. This compound is useful in peptide synthesis, pharmaceutical research, and the preparation of complex heterocycles. Its stability under neutral conditions and ease of deprotection under acidic conditions make it a preferred choice for controlled functionalization. The ethyl ester enhances solubility in organic solvents, facilitating handling in multistep syntheses. High purity grades ensure reproducibility in sensitive applications.
ethyl 5-{(tert-butoxy)carbonylamino}-3-oxopentanoate structure
69619-21-2 structure
Product Name:ethyl 5-{(tert-butoxy)carbonylamino}-3-oxopentanoate
CAS No:69619-21-2
MF:C12H21NO5
MW:259.298844099045
CID:1738571
PubChem ID:10061105
Update Time:2025-10-29

ethyl 5-{(tert-butoxy)carbonylamino}-3-oxopentanoate Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-oxo-, ethylester
    • ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate
    • ethyl 5-{(tert-butoxy)carbonylamino}-3-oxopentanoate
    • Tert-butyl 4-(ethoxycarbonyl)-3-oxobutylcarbamate
    • SCHEMBL156233
    • DB-210498
    • 5-tert-butoxycarbonylamino-3-oxo-pentanoic acid ethyl ester
    • AB76759
    • ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate
    • starbld0029382
    • G70620
    • ETHYL 5-[(TERT-BUTOXYCARBONYL)AMINO]-3-OXOPENTANOATE
    • CUEBOSNRGWOEBT-UHFFFAOYSA-N
    • ethyl 5-tert-butoxycarbonylamino-3-oxovalerate
    • EN300-116479
    • 69619-21-2
    • Ethyl 5-((tert-butoxycarbonyl)amino)-3-oxopentanoate
    • Inchi: 1S/C12H21NO5/c1-5-17-10(15)8-9(14)6-7-13-11(16)18-12(2,3)4/h5-8H2,1-4H3,(H,13,16)
    • InChI Key: CUEBOSNRGWOEBT-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)CC(=O)CCNC(OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 259.142
  • Monoisotopic Mass: 259.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 9
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.7A^2
  • XLogP3: 1

ethyl 5-{(tert-butoxy)carbonylamino}-3-oxopentanoate Pricemore >>

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Additional information on ethyl 5-{(tert-butoxy)carbonylamino}-3-oxopentanoate

Introduction to Ethyl 5-{(tert-butoxy)carbonylamino}-3-oxopentanoate (CAS No. 69619-21-2)

Ethyl 5-{(tert-butoxy)carbonylamino}-3-oxopentanoate, with the CAS number 69619-21-2, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound, characterized by its tert-butoxy carbonylamino and 3-oxopentanoate functional groups, has garnered attention due to its versatile applications in the development of novel bioactive molecules.

The structure of Ethyl 5-{(tert-butoxy)carbonylamino}-3-oxopentanoate features a five-carbon chain with an amide linkage and an ester group, making it a valuable intermediate in synthetic chemistry. The presence of the tert-butoxy carbonylamino group enhances its reactivity and stability, which are crucial properties for pharmaceutical applications. This compound is particularly useful in the synthesis of peptidomimetics and other therapeutic agents where controlled reactivity and structural integrity are essential.

In recent years, Ethyl 5-{(tert-butoxy)carbonylamino}-3-oxopentanoate has been extensively studied for its potential in drug discovery. Its unique structural features make it an excellent candidate for the development of protease inhibitors, which are critical in treating various inflammatory and infectious diseases. For instance, researchers have utilized this compound to design novel inhibitors targeting specific proteases involved in cancer progression and metabolic disorders.

The pharmaceutical industry has been particularly interested in derivatives of Ethyl 5-{(tert-butoxy)carbonylamino}-3-oxopentanoate due to its ability to undergo selective modifications while maintaining its core structural framework. This flexibility allows chemists to tailor the compound for specific biological targets, enhancing its therapeutic potential. Recent studies have demonstrated its efficacy in inhibiting key enzymes associated with neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Moreover, Ethyl 5-{(tert-butoxy)carbonylamino}-3-oxopentanoate has been explored in the context of peptide coupling reactions, where it serves as an effective protecting group for amino acids. This property is particularly valuable in solid-phase peptide synthesis (SPPS), a widely used method for producing complex peptide-based therapeutics. The stability provided by the tert-butoxy carbonylamino group ensures that peptide chains remain intact during synthesis, leading to higher yields and purities.

The compound's role in synthetic biology has also been highlighted in recent research. By serving as a building block for more complex molecules, Ethyl 5-{(tert-butoxy)carbonylamino}-3-oxopentanoate contributes to the development of novel biocatalysts and enzyme inhibitors. These advancements are crucial for optimizing industrial processes and improving drug formulations.

In conclusion, Ethyl 5-{(tert-butoxy)carbonylamino}-3-oxopentanoate (CAS No. 69619-21-2) is a multifaceted compound with significant implications in pharmaceutical research and organic synthesis. Its structural features and reactivity make it an indispensable tool for developing new therapeutic agents and biologically active molecules. As research continues to uncover new applications for this compound, its importance in advancing medical science is likely to grow even further.

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